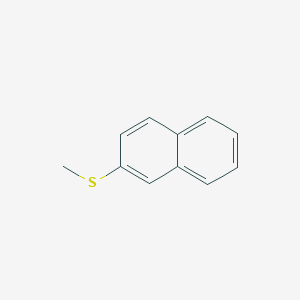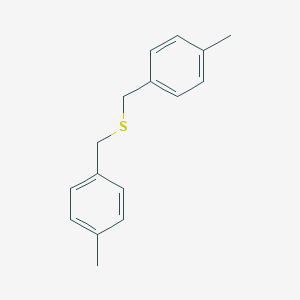
Sulfide, bis(4-methylbenzyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfide, bis(4-methylbenzyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reducing agent and has been shown to have a wide range of biological and physiological effects.
科学研究应用
Sulfide, bis(4-methylbenzyl)- has been used in a variety of scientific research applications, including as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent in medicine. This compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of sulfide, bis(4-methylbenzyl)- is not fully understood, but it is believed to act through the reduction of reactive oxygen species (ROS) and the inhibition of inflammatory cytokines. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
生化和生理效应
Sulfide, bis(4-methylbenzyl)- has been shown to have a wide range of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the promotion of cell survival, and the inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Sulfide, bis(4-methylbenzyl)- has several advantages for lab experiments, including its high yield and low cost of synthesis. This compound is also stable under a wide range of conditions and has a long shelf life. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for the research and development of sulfide, bis(4-methylbenzyl)-. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential as a therapeutic agent in cancer treatment, due to its ability to inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action and potential applications of sulfide, bis(4-methylbenzyl)-, but it is clear that this compound has significant potential in a variety of scientific research fields.
属性
CAS 编号 |
13250-88-9 |
|---|---|
产品名称 |
Sulfide, bis(4-methylbenzyl)- |
分子式 |
C16H18S |
分子量 |
242.4 g/mol |
IUPAC 名称 |
1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
KGBYNVUSDGMXEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
其他 CAS 编号 |
13250-88-9 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

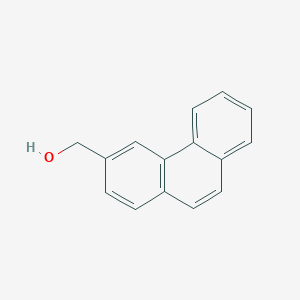
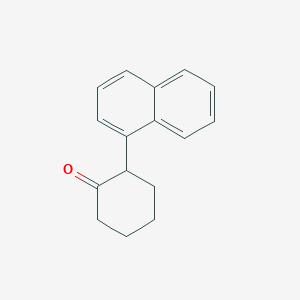
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
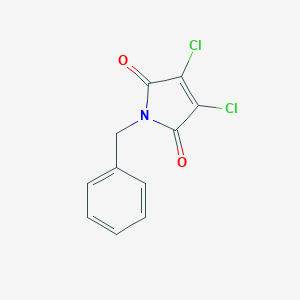
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
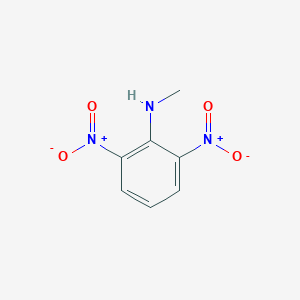
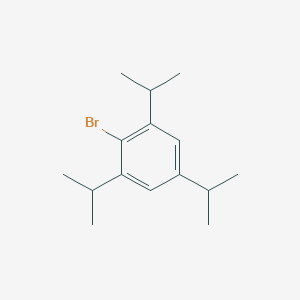
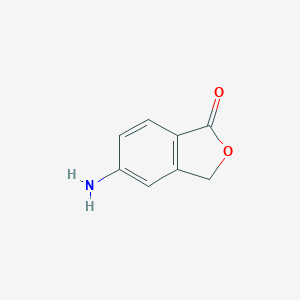
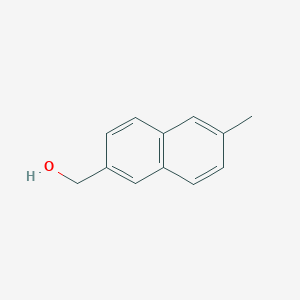
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
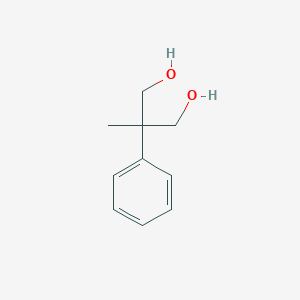
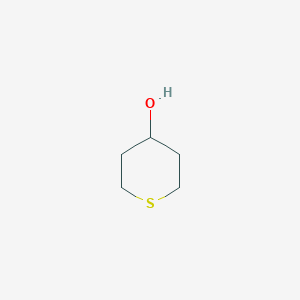
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
